N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea
Description
Chemical Structure and Properties N-{5-[(3-Fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea (CAS RN: 66046-31-9) is a urea derivative containing a 1,3,4-thiadiazole core. Its structure features a dimethylurea group attached to the 2-position of the thiadiazole ring and a 3-fluorobenzylthio substituent at the 5-position .
Properties
CAS No. |
66046-31-9 |
|---|---|
Molecular Formula |
C12H13FN4OS2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea |
InChI |
InChI=1S/C12H13FN4OS2/c1-14-10(18)17(2)11-15-16-12(20-11)19-7-8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,18) |
InChI Key |
QJYSRYZQXBZESJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NN=C(S1)SCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea typically involves the reaction of 3-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with N,N’-dimethylcarbamoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : One of the most notable applications of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea is its potential as an anticancer agent. Research indicates that it inhibits the migration and proliferation of cancer cells by interfering with the cell cycle, particularly blocking progression in the S phase. This mechanism suggests its utility in developing targeted cancer therapies.
Antidepressant Properties : The compound has also been investigated for its antidepressant potential. Studies have shown that thiadiazole derivatives can exhibit significant activity in animal models of depression. The structural features of this compound may enhance its interaction with serotonin receptors, contributing to its antidepressant effects .
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its unique structural attributes may facilitate interactions with microbial targets, leading to effective inhibition of growth.
Agricultural Applications
Pesticide Development : The thiadiazole moiety is known for its fungicidal properties. This compound could be explored as a potential pesticide or fungicide in agricultural practices. Its efficacy against specific plant pathogens could provide an alternative to conventional chemical treatments .
Material Science
Polymer Chemistry : The compound's unique chemical structure allows for potential applications in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing thiadiazole derivatives is ongoing .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits cancer cell migration and proliferation; targets cell cycle regulation. |
| Antidepressant | Potential activity through serotonin receptor modulation; tested in animal models. |
| Antimicrobial | Exhibits inhibitory effects against various microbial pathogens. |
| Agricultural Use | Potential as a pesticide or fungicide due to fungicidal properties. |
| Material Science | Possible use in enhancing polymer properties through composite formation. |
Mechanism of Action
The mechanism of action of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound may also interact with enzymes or receptors involved in signal transduction pathways, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea and related compounds:
Structural and Functional Analysis
Substituent Effects on Bioactivity The 3-fluorobenzylthio group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., benzylthio derivatives in ). This could enhance membrane permeability but may reduce water solubility . Tebuthiuron’s tert-butyl group confers steric bulk and electron-donating properties, contrasting with the electron-withdrawing fluorine in the target compound. These differences may explain tebuthiuron’s high soil mobility and persistence .
Urea vs. Acetamide Derivatives
- Compounds with acetamide substituents (e.g., 5m in ) exhibit lower molecular weights and higher yields (up to 85%) but lack the urea moiety’s hydrogen-bonding capacity. This may limit their herbicidal efficacy compared to urea derivatives .
Environmental Behavior
- Tebuthiuron’s long soil half-life (12–15 months) contrasts with fluorinated compounds, where the fluorine atom may accelerate degradation via photolytic or microbial pathways .
Biological Activity
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. The following sections will detail its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is characterized by:
- Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur.
- Fluorobenzyl Group : Enhances lipophilicity and biological interactions.
- Dimethylurea Moiety : Contributes to the compound's stability and reactivity.
This unique combination of functional groups is believed to influence its biological activities significantly.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : this compound was evaluated against the NCI-60 cancer cell line panel, revealing IC values in the low micromolar range (approximately 1.4 to 4.2 µM), indicating potent anticancer properties .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was tested against several bacterial strains and fungi:
- In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Cell Cycle Arrest : It has been suggested that this compound induces apoptosis in cancer cells by disrupting normal cell cycle progression .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids under acidic conditions.
- Introduction of Fluorobenzyl Group : This is accomplished via nucleophilic substitution reactions.
- Final Coupling Reaction : The thiadiazole intermediate is coupled with dimethylurea to yield the final product .
Summary Table of Synthesis Steps
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide + Carboxylic Acid | Acidic medium |
| 2 | Nucleophilic Substitution | Fluorobenzyl Halide + Thiol | Basic conditions |
| 3 | Coupling | Thiadiazole Intermediate + Dimethylurea | Heat |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:
- Antitumor Effects : A study highlighted the effectiveness of thiadiazole derivatives in inhibiting tumor growth in murine models, with significant reductions in tumor size observed after treatment .
- Mechanistic Insights : Research focused on understanding how these compounds interact with cellular targets has revealed that they can modulate signaling pathways critical for cancer cell survival .
- Comparative Analysis : Comparative studies with other thiadiazole derivatives have shown that modifications in substituent groups can lead to enhanced biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
Q & A
Q. Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thiadiazole C=S at ~165 ppm) .
- IR : Validate urea C=O stretching (~1680 cm⁻¹) and thiadiazole C-N vibrations (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃FN₄OS₂: calculated 329.04) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thiadiazole vs. isomer formation) .
Basic: How can researchers screen the anticancer activity of this compound?
Q. Methodology :
-
In vitro models :
- Use human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung carcinoma) for cytotoxicity assays .
- Determine IC₅₀ via MTT or SRB assays, comparing to reference drugs (e.g., cisplatin) .
-
Example data (related compound) :
Compound MCF-7 IC₅₀ (mmol/L) A549 IC₅₀ (mmol/L) 4y (thiadiazole derivative) 0.084 ± 0.020 0.034 ± 0.008
Advanced: What strategies mitigate poor aqueous solubility in pharmacological studies?
Q. Methodology :
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions .
- Formulation : Use co-solvents (PEG 400, DMSO) or nanoemulsions to enhance bioavailability .
- Prodrug design : Synthesize phosphate or glycoside derivatives for improved solubility .
Advanced: How should discrepancies between computational and experimental bioactivity data be resolved?
Q. Methodology :
- Validation assays : Perform orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity .
- Docking refinement : Use molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility .
- Experimental controls : Test metabolite stability (e.g., liver microsome assays) to rule out false negatives .
Advanced: What metabolic pathways should be prioritized in preclinical studies?
Q. Methodology :
- Metabolite profiling : Use GC-MS or LC-MS/MS to identify oxidation (e.g., sulfur to sulfoxide) or hydrolysis products .
- Stability assays : Incubate with liver microsomes or plasma to assess degradation kinetics .
- Key metabolites : Monitor N-demethylation (urea cleavage) and thiadiazole ring hydroxylation .
Advanced: How can structure-activity relationships (SAR) guide therapeutic optimization?
Q. Methodology :
- Substituent variation : Systematically replace the 3-fluorobenzyl group with halogens (Cl, Br) or electron-withdrawing groups to assess potency .
- Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent size/charge with activity .
- Toxicity screening : Test derivatives on non-cancerous cells (e.g., NIH3T3 fibroblasts) to refine selectivity .
Advanced: What in silico tools predict target binding and selectivity?
Q. Methodology :
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for minor structural modifications (e.g., fluorine substitution) .
- Machine learning : Train models on public databases (ChEMBL) to predict off-target interactions (e.g., kinase inhibition) .
- BBB permeability : Use PAMPA-BBB assays or in silico logP calculations to prioritize CNS-penetrant analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
